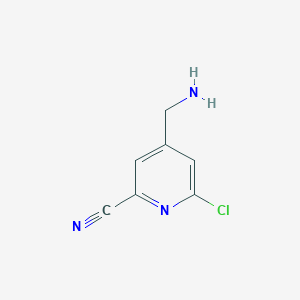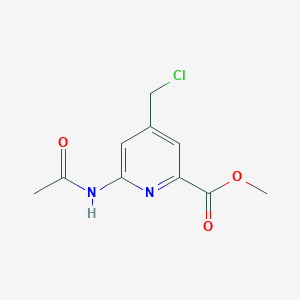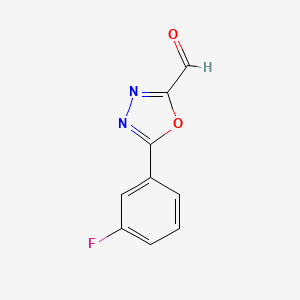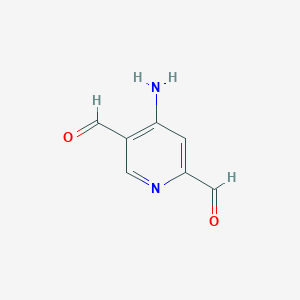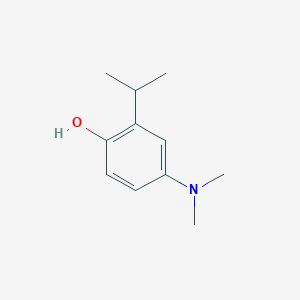
4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide is a chemical compound with a unique structure that combines a tert-butyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and cyclopropoxy groups, and finally the sulfonamide group. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Nucleophilic Substitution: Introduction of the cyclopropoxy group can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Sulfonamide Formation: The final step involves the reaction of the pyridine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or sulfonyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Tert-butyl alcohol derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized pyridine derivatives.
Applications De Recherche Scientifique
4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
4-Tert-butylpyridine: Shares the tert-butyl group and pyridine ring but lacks the cyclopropoxy and sulfonamide groups.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic Acid: Contains tert-butyl groups but differs in the core structure and functional groups.
Uniqueness: 4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
4-tert-butyl-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)11-9(17-8-4-5-8)6-14-7-10(11)18(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16) |
Clé InChI |
NHVDEUADZSNULA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


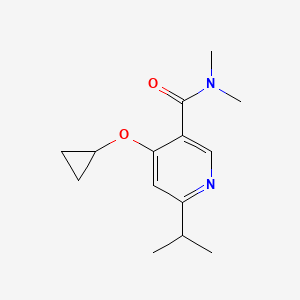
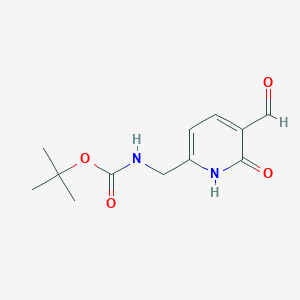



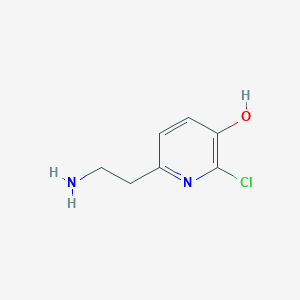
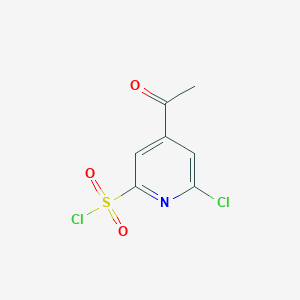
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
